Ethyl red iodide
CAS No.: 634-21-9
Cat. No.: VC3794574
Molecular Formula: C23H23IN2
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634-21-9 |
|---|---|
| Molecular Formula | C23H23IN2 |
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | 1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide |
| Standard InChI | InChI=1S/C23H23N2.HI/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | MYKATFBGLTVMQX-UHFFFAOYSA-M |
| Isomeric SMILES | CCN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41.[I-] |
| SMILES | CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |
| Canonical SMILES | CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41.[I-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by its SMILES notation:
CCN1/C(=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C=CC4=CC=CC=C41 ,
which illustrates the ethyl-substituted quinolinium groups connected via a conjugated methine bond. The InChIKey MYKATFBGLTVMQX-UHFFFAOYSA-M further encodes its stereochemical and isotopic details. X-ray crystallography and computational modeling reveal a planar geometry that enhances π-π stacking interactions, a critical factor in its optical behavior .
Physicochemical Parameters
Ethyl red iodide exhibits a melting point of 158–160°C , with decomposition observed upon prolonged exposure to light or air due to iodine liberation . Its solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol, while it remains poorly soluble in water .
Table 1: Predicted Collision Cross Sections (CCS) for Ethyl Red Iodide Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 328.19341 | 180.5 |
| [M+Na]+ | 350.17535 | 200.8 |
| [M+NH4]+ | 345.21995 | 191.4 |
| [M+K]+ | 366.14929 | 189.6 |
| [M-H]- | 326.17885 | 188.6 |
These CCS values, derived from ion mobility spectrometry, inform analytical methods for quantifying the compound in complex matrices .
Synthesis and Production Methods
Quaternization of Quinoline Derivatives
Ethyl red iodide is synthesized via quaternization, where a quinoline derivative undergoes alkylation with ethyl iodide. A representative pathway involves:
-
Reacting 1-ethylquinolin-4(1H)-ylidene with ethyl iodide in the presence of a silver(I) catalyst .
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Facilitating nucleophilic attack at the quinoline nitrogen, forming the cationic quinolinium intermediate .
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Isolating the product through fractional crystallization or column chromatography .
This method mirrors broader strategies for cyanine dye synthesis, where alkyl iodides serve as efficient alkylating agents due to iodide’s superior leaving group ability .
Process Optimization
Key parameters include:
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Temperature control (typically 60–80°C) to prevent side reactions .
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Use of anhydrous solvents to avoid hydrolysis of intermediates .
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Purification via recrystallization from ethanol/water mixtures, yielding >97% purity .
Industrial-scale production employs continuous-flow reactors to enhance yield and reduce reaction times .
Applications in Research and Industry
Photodynamic Therapy
Ethyl red iodide’s strong absorption at λmax ≈ 500 nm enables its use as a photosensitizer in photodynamic therapy (PDT). Upon irradiation, it generates reactive oxygen species (ROS) that induce apoptosis in malignant cells . Recent studies highlight its efficacy against melanoma cell lines, with a 70% reduction in viability observed at 10 µM concentrations .
Biomedical Imaging
As a fluorescent probe, the compound stains cellular membranes with high specificity, enabling real-time visualization of membrane dynamics in live-cell imaging . Its low cytotoxicity (IC50 > 100 µM in HEK293 cells ) makes it suitable for prolonged experimental use.
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | 320 mg/kg |
| Flash Point | Not applicable (non-flammable) |
| PPE Requirements | Gloves, goggles, fume hood |
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